molecular formula C22H18O4 B11160667 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11160667
M. Wt: 346.4 g/mol
InChI Key: MOUZZKSALSLSJP-UHFFFAOYSA-N
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Description

3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen-6-one core.

    Introduction of the 2-methoxybenzyl group: This step involves the reaction of the benzo[c]chromen-6-one core with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.

    Methylation: The final step involves the methylation of the hydroxyl group using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inhibiting enzymes: Inhibiting the activity of enzymes involved in disease processes.

    Modulating gene expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methoxy]-1-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C22H18O4/c1-14-11-16(25-13-15-7-3-6-10-19(15)24-2)12-20-21(14)17-8-4-5-9-18(17)22(23)26-20/h3-12H,13H2,1-2H3

InChI Key

MOUZZKSALSLSJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4OC

Origin of Product

United States

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